Structural Properties and Pharmacological Profiling of (S)-(-)-5'-Benzyloxyphenyl Carvedilol Derivatives: A Technical Guide
Structural Properties and Pharmacological Profiling of (S)-(-)-5'-Benzyloxyphenyl Carvedilol Derivatives: A Technical Guide
Executive Summary
Carvedilol is a landmark pharmaceutical agent renowned for its dual-action receptor antagonism, effectively blocking β1, β2, and α1 adrenergic receptors to manage heart failure and hypertension. However, the structural evolution of carvedilol has yielded highly specialized metabolites and derivatives. Among the most significant is (S)-(-)-5'-benzyloxyphenyl carvedilol (CAS: 1217822-96-2).
This in-depth technical guide explores the structural mechanics, physicochemical properties, and advanced laboratory workflows required to isolate and validate this specific enantiomer. By introducing a bulky benzyloxy group to the carvedilol pharmacophore, researchers have unlocked an optically active derivative with enhanced lipophilicity and unique ion-channel modulating capabilities.
Structural Elucidation & Physicochemical Properties
The molecular architecture of (S)-(-)-5'-benzyloxyphenyl carvedilol is defined by three critical domains:
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The Carbazole Ring: Imparts inherent antioxidant properties and acts as the primary hydrophobic anchor.
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The Chiral Propanol Backbone: The C2 carbon dictates the stereochemistry. The (S)-configuration is an absolute requirement for β-adrenergic blockade, whereas the (R)-enantiomer is virtually devoid of β-blocking activity.
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The 5'-Benzyloxyphenoxy Tail: The substitution of a benzyloxy group at the 5'-position of the 2-methoxyphenoxy ring differentiates this derivative from the parent drug.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | (S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol |
| CAS Registry Number | 1217822-96-2 |
| Molecular Formula | C₃₁H₃₂N₂O₅ |
| Molecular Weight | 512.60 g/mol |
| Stereocenter | C2 of the propanol backbone (S-configuration) |
| Appearance | Off-white crystalline powder |
| Solubility Profile | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol |
Pharmacological Causality & Receptor Binding Mechanics
The structural modifications in the 5'-benzyloxyphenyl derivative are not merely cosmetic; they fundamentally alter the drug's pharmacokinetic and pharmacodynamic profile. According to authoritative pharmacological profiles [1], carvedilol's primary mechanism of action relies on nonselective adrenergic blockade. However, the introduction of the electron-rich, bulky benzyloxy group significantly increases the molecule's partition coefficient (LogP).
The Causality of Lipophilicity: This enhanced lipophilicity allows the derivative to penetrate deeper into the lipid bilayer of cardiomyocytes. While the (S)-configured backbone continues to successfully antagonize β-adrenergic receptors [2], the bulky tail anchors the molecule adjacent to membrane-bound ion channels. At elevated concentrations, this specific structural geometry allows the derivative to act as a potent blocker of the Na+/Ca2+ Exchanger (NCX1) , preventing intracellular calcium overload during ischemic events—a property highly sought after in anti-arrhythmic drug development.
Fig 1. Dual-receptor modulation pathway of (S)-(-)-5'-benzyloxyphenyl carvedilol.
Experimental Workflow: Chiral Resolution
To study the precise β-blocking mechanics of this derivative, researchers must isolate the (S)-(-)-enantiomer from the racemic mixture with absolute certainty. The following protocol outlines a self-validating chiral resolution workflow.
Protocol 1: Preparative Chiral HPLC Resolution
Causality behind the method: A cellulose-based Chiral Stationary Phase (CSP) is explicitly chosen because the deep chiral grooves of the cellulose backbone facilitate strong π-π interactions with the derivative's bulky benzyloxy group, amplifying the retention time difference between the (R) and (S) enantiomers.
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Sample Preparation: Dissolve the synthesized racemic 5'-benzyloxyphenyl carvedilol in a mobile-phase-compatible solvent (Methanol/Dichloromethane 80:20 v/v) to a concentration of 10 mg/mL.
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Chromatographic Setup: Prime a preparative Chiralcel OD column (or equivalent cellulose-based CSP).
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Elution: Run an isocratic elution using Hexane/Ethanol/Diethylamine (70:30:0.1 v/v/v) at a flow rate of 1.0 mL/min. Note: Diethylamine is critical here; it suppresses peak tailing by neutralizing residual acidic silanols on the silica matrix.
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Fraction Collection: Monitor UV absorbance at 254 nm. The (S)-(-)-enantiomer typically elutes as the second peak due to higher affinity with the chiral grooves.
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Self-Validation Checkpoint: Immediately subject a 10 µL aliquot of the collected fraction to analytical chiral HPLC. The batch is approved for downstream validation only if the Enantiomeric Excess (ee) is ≥ 99.5%. If the ee is lower, the batch is automatically routed back to step 1 for repurification.
Fig 2. Experimental workflow for the chiral resolution and validation of the (S)-enantiomer.
Analytical Characterization & Validation Protocol
A robust analytical protocol must act as a closed-loop, self-validating system. Chemical synthesis, chiral resolution, and analytical quantification act as interdependent checkpoints [3].
Protocol 2: LC-MS/MS Structural Validation
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Ionization Optimization: Infuse the purified (S)-(-)-enantiomer into an Electrospray Ionization (ESI) source in positive mode. Optimize the declustering potential to achieve a stable precursor ion at m/z 513.2 [M+H]+.
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Collision-Induced Dissociation (CID): Apply a collision energy (CE) of 25-30 eV to fragment the precursor.
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Fragment Monitoring: Monitor the signature product ions: m/z 222.1 (representing the intact carbazole moiety) and m/z 292.1 (representing the benzyloxyphenoxy tail).
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Causality: Monitoring these specific fragments ensures that the fragile ether linkages of the benzyloxy group have not degraded under the high pressures of the preparative HPLC phase.
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Self-Validation Checkpoint: Cross-reference the LC-MS/MS concentration data with specific optical rotation data (polarimetry). The concentration calculated from the mass spectrometer must correlate linearly with the mass weighed via microbalance. A deviation > 2% indicates solvent retention, triggering a mandatory lyophilization cycle.
Fig 3. Tripartite self-validating matrix ensuring structural and functional integrity.
References
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Title: How Does Carvedilol Work? All About Its Mechanism of Action Source: GoodRx Health URL: [Link]
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Title: Carvedilol - StatPearls Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
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Title: The pharmacology of carvedilol Source: PubMed (European Journal of Clinical Pharmacology) URL: [Link]
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Title: (S)-(-)-5'-BENZYLOXYPHENYL-CARVEDILOL (CAS 1217822-96-2) Source: LookChem Chemical Database URL: [Link]
